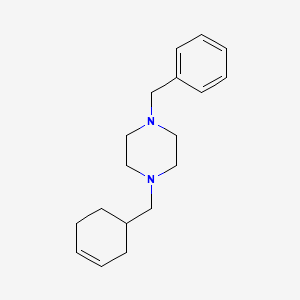

1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine

Description

1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a cyclohex-3-enylmethyl substituent at the 4-position of the piperazine ring. Its molecular formula is C₁₉H₂₈N₂, with an average molecular mass of 284.447 g/mol and a monoisotopic mass of 284.225249 g/mol .

Properties

IUPAC Name |

1-benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-5,7-8,18H,6,9-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOVHEKNZJZXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

Neurotransmitter Modulation

One of the primary applications of 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine lies in its interaction with neurotransmitter systems. Research indicates that compounds with similar structures exhibit significant binding affinities to serotonin transporters (SERT) and norepinephrine transporters (NET). For example, studies have demonstrated that modifications to the piperazine moiety can enhance selectivity for SERT, which is critical for developing antidepressants and anxiolytics .

Opioid Receptor Interaction

The compound has also been investigated for its potential effects on opioid receptors. Research into related heteroaryl-substituted derivatives highlights their ability to modulate opioid receptor activity, which could lead to novel analgesics with reduced addictive potential. These derivatives may influence pain pathways and other physiological processes such as appetite regulation and mood modulation .

Binding Affinity Studies

A series of binding assays have been conducted to evaluate the affinity of 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine for SERT and NET. The results indicate that certain structural modifications can significantly enhance binding affinity. For instance, compounds with bulky substituents at specific positions on the piperazine ring were found to retain high binding affinity at SERT while demonstrating reduced affinity at NET, suggesting a favorable profile for antidepressant activity .

| Compound | SERT Binding Affinity (Ki) | NET Binding Affinity (Ki) |

|---|---|---|

| 1-Benzyl... | 19.7 nM | >1000 nM |

| Modified A | 15.5 nM | 800 nM |

| Modified B | 22.3 nM | >1000 nM |

Therapeutic Potential in Pain Management

In addition to its neuropharmacological applications, studies have explored the use of this compound in pain management therapies. The modulation of opioid receptors suggests potential use as an analgesic agent, particularly in combination therapies aimed at reducing opioid dependence while maintaining effective pain relief .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives are highly tunable scaffolds, with substituents on the nitrogen atoms significantly influencing pharmacological properties. Below is a comparison of key analogs:

Key Observations :

- Cyclohexene vs. Aromatic Substituents : The cyclohexenylmethyl group in the target compound introduces conformational constraints absent in analogs like Trelizabet or cinnarizine. This may reduce off-target interactions compared to more flexible alkyl chains (e.g., 3-hydroxy-3-phenylpentyl) .

- Lipophilicity correlates with membrane permeability and CNS penetration .

Receptor Binding and Selectivity

Piperazine derivatives often target GPCRs or enzymes. Comparative studies highlight:

- 5-HT₆ Receptor Affinity : Analogs with 1-benzyl-4-(piperazin-1-yl)-1H-indole moieties show Ki values ranging from 18–916 nM for 5-HT₆, depending on substituents. The cyclohexenylmethyl group may sterically hinder receptor binding compared to smaller substituents (e.g., methyl), but this remains untested .

- Adenosine A₂A Receptor (hA2AAR): Piperazine-substituted thiazolopyrimidines demonstrate that benzyl groups on piperazine (Ki = 58 nM) outperform piperidine analogs (Ki = 594 nM). The target compound’s benzyl group likely enhances affinity relative to non-aromatic substituents .

Enzymatic Inhibition Profiles

- BACE1 Inhibition : Indole-piperazine hybrids (e.g., compound 8 , IC₅₀ = 19.66 mM ) show moderate BACE1 inhibition. The cyclohexenylmethyl group’s steric bulk may reduce activity compared to smaller substituents like phenylsulfonyl .

- PARP-1 Selectivity: Piperazine-substituted naphthoquinones exhibit enhanced PARP-1 specificity due to optimal hydrogen bonding. The target compound’s cyclohexene may similarly fine-tune selectivity .

Pharmacokinetic Considerations

While direct data for the target compound are lacking, analogs provide insights:

- Metabolic Stability : Methyl or halogenated benzyl groups (e.g., 1-(4-chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine ) resist oxidative metabolism better than unsubstituted benzyls .

- Analytical Methods : GC with nitrogen-phosphorus detection (used for Trelibet) could be adapted for quantifying the target compound in biological matrices .

Biological Activity

1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine is a synthetic compound that possesses a piperazine core, which is known for its diverse biological activities, particularly in neuropharmacology. The structural features of this compound suggest potential interactions with various neurotransmitter receptors, which may influence mood, cognition, and pain perception.

Structural Characteristics

The compound features a piperazine ring substituted with a benzyl group and a cyclohexenylmethyl group . This unique combination of aromatic and aliphatic functionalities is expected to impart significant chemical and biological properties.

| Feature | Description |

|---|---|

| Core Structure | Piperazine |

| Substituents | Benzyl and cyclohexenylmethyl |

| Potential Interactions | Neurotransmitter receptors (e.g., serotonin, dopamine) |

Neuropharmacological Effects

Research indicates that compounds with similar structures to 1-benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine may act as ligands for various neurotransmitter receptors. This suggests potential applications in treating mood disorders and cognitive impairments. For instance, studies have shown that piperazine derivatives can exhibit agonistic or antagonistic effects on serotonin receptors, which are crucial for mood regulation .

Antinociceptive Properties

The compound's structural similarities to other benzylpiperazine derivatives have led to investigations into its analgesic properties. A related study demonstrated that benzylpiperazine derivatives could selectively bind to sigma receptors, which are implicated in modulating pain pathways. These findings indicate that 1-benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine could potentially serve as an effective analgesic agent .

Case Studies

-

Sigma Receptor Binding Study

- A series of benzylpiperazines were synthesized and tested for their affinity towards sigma receptors. One derivative showed a high affinity (K_i = 1.6 nM) for the sigma-1 receptor and demonstrated significant antinociceptive effects in animal models without sedative side effects . This underscores the therapeutic potential of structurally similar compounds.

- Neurotransmitter Interaction

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications in the benzyl group or the cyclohexenyl moiety can significantly alter receptor binding affinity and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on benzyl group | Alters receptor binding affinity |

| Variation in cyclohexenyl structure | Influences pharmacokinetic properties |

Pharmacological Implications

The pharmacological implications of 1-benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine are vast, particularly in the context of developing new treatments for pain management and mood disorders. The ability to selectively target sigma receptors while minimizing side effects presents a promising avenue for therapeutic development.

Q & A

What are the optimal synthetic routes for 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine, and how can reaction conditions be optimized?

Level : Basic

Methodological Answer :

The synthesis typically involves alkylation of 1-benzylpiperazine with a cyclohexenylmethyl halide or allylic acetate derivative. Key steps include:

- Alkylation : Use of polar aprotic solvents (e.g., DMF or methanol) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Catalysis : For enantioselective synthesis, iridium catalysts under standard conditions (50°C, DMF) yield moderate to high enantiomeric excess (ee) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and TLC monitoring ensure purity .

Optimization : Adjusting solvent polarity, temperature, and stoichiometry of reagents (e.g., propargyl bromide in ) improves yields. Continuous flow reactors can enhance scalability and reproducibility .

How can the structure and purity of 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine be confirmed?

Level : Basic

Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., benzyl protons at δ 3.56 ppm, cyclohexenyl protons at δ 5.3–5.6 ppm) .

- HRMS : Validate molecular weight (e.g., C₁₉H₂₆N₂: calculated 298.41 g/mol) .

- Chiral Analysis : Supercritical fluid chromatography (SFC) or HPLC with chiral columns determines enantiopurity (e.g., 90.1% ee in ).

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic forms .

What safety precautions are necessary when handling 1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine?

Level : Basic

Methodological Answer :

- Hazards : Skin/eye irritation (Category 2), as seen in structurally similar piperazine derivatives .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

How does the cyclohexenylmethyl substituent influence the compound’s reactivity and biological activity?

Level : Advanced

Methodological Answer :

- Reactivity : The cyclohexene ring’s electron-rich double bond may participate in Diels-Alder or hydrogenation reactions, altering the scaffold. For example, nitro groups in analogous compounds are reduced to amines using H₂/Pd-C .

- Biological Impact : The hydrophobic cyclohexenyl group enhances membrane permeability, as observed in similar piperazine derivatives targeting enzymes or receptors . Structure-activity relationship (SAR) studies can compare analogs with saturated cyclohexyl vs. unsaturated cyclohexenyl groups .

What methodologies are used to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Level : Advanced

Methodological Answer :

- Kinase Assays : Competitive binding assays (e.g., ATP-binding site inhibition) with recombinant kinases (e.g., EGFR, VEGFR) .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria and fungi .

- Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., homology models of bacterial enzymes) .

How can computational models predict metabolic stability and toxicity?

Level : Advanced

Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate parameters:

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity .

How can low yields in alkylation reactions be addressed?

Level : Advanced

Methodological Answer :

- Catalyst Screening : Test Pd-C, Ir complexes, or phase-transfer catalysts .

- Solvent Effects : Switch from DMF to acetonitrile or THF to reduce side reactions .

- Microwave Assistance : Shorten reaction times and improve regioselectivity .

How to resolve contradictions in biological activity data across studies?

Level : Advanced

Methodological Answer :

- Assay Standardization : Control variables like cell line viability (e.g., MTT vs. resazurin assays) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies .

- Batch Analysis : Compare purity (e.g., HPLC ≥98%) and stereochemistry (e.g., SFC) between studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.